The primary source of information regarding cis-Ticlopidine-MP derivative synthesis and characteristics comes from recent studies focused on ticlopidine derivatives and their applications in medicinal chemistry. Notably, research has highlighted efficient synthetic routes and biological evaluations of these compounds, emphasizing their relevance in therapeutic contexts.
Cis-Ticlopidine-MP derivative falls under the category of antiplatelet agents and is classified within the broader class of thienopyridines. These compounds are characterized by their ability to inhibit platelet activation, making them significant in cardiovascular medicine.
The synthesis of cis-Ticlopidine-MP derivative can be approached through various methodologies that build upon established routes for ticlopidine synthesis. A notable method involves a five-step synthetic approach that yields ticlopidine effectively from thiophene derivatives. This method emphasizes operational simplicity and environmental acceptability.
The molecular structure of cis-Ticlopidine-MP derivative features a thienopyridine core structure, which is pivotal for its biological activity. The specific stereochemistry (cis configuration) is crucial for its interaction with biological targets.
Cis-Ticlopidine-MP derivative participates in various chemical reactions typical of thienopyridine derivatives:
Reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield.
The mechanism of action of cis-Ticlopidine-MP derivative primarily involves inhibition of the P2Y12 receptor on platelets. This receptor plays a crucial role in platelet activation and aggregation.
Studies have shown that derivatives like cis-Ticlopidine-MP exhibit enhanced binding affinity compared to their parent compounds, indicating potential improvements in therapeutic efficacy.
Cis-Ticlopidine-MP derivative is primarily utilized in pharmacological research focused on cardiovascular therapies. Its applications include:
Ticlopidine, first approved in 1991, represented a breakthrough in antiplatelet therapy as the first thienopyridine P2Y12 inhibitor. Its development marked a shift from non-specific cyclooxygenase inhibitors (e.g., aspirin) to targeted ADP receptor blockade. Unlike aspirin’s irreversible acetylation of platelet COX-1, ticlopidine functions as a prodrug metabolized primarily by hepatic CYP450 enzymes into an active metabolite that irreversibly inhibits the P2Y12 receptor. This mechanism selectively blocks ADP-induced glycoprotein GPIIb/IIIa complex activation, preventing fibrinogen binding and platelet aggregation [1] [7].
Early clinical trials established ticlopidine’s superiority over placebo in secondary stroke prevention, particularly in high-risk subgroups like diabetics and patients with vertebrobasilar ischemia. However, structural limitations – notably a methyl-thiophenyl-tetrahydrochloride moiety – contributed to variable interindividual pharmacokinetics and delayed onset of action (requiring 3–5 days for peak antiplatelet effect) [1] [3]. This spurred development of structural analogues:
Table 1: Evolution of Thienopyridine Structural Features
Compound | Core Structure | Key Modifications | Activation Pathway |
---|---|---|---|
Ticlopidine | Thienotetrahydropyridine | Methyl-thiophenyl group | CYP2C19-dependent (slow) |
Clopidogrel | Thienotetrahydropyridine | Carboxymethyl ester group | CYP2C19/CYP3A4-dependent (variable) |
Prasugrel | Thienotetrahydropyridine | Acetylated ester; ketone moiety | CYP3A4/CYP2B6-dependent (rapid) |
cis-Ticlopidine-MP | Stereospecific thienopyridine | cis-configuration at C7-C8 bond | Esterase-mediated (predictable) |
The cis-Ticlopidine-MP derivative emerged from systematic efforts to overcome three critical limitations inherent to earlier thienopyridines:
Metabolic Variability: Ticlopidine exhibits ≈80% oral absorption but requires hepatic conversion to multiple metabolites, with only one demonstrating antiplatelet activity. CYP2C19 polymorphisms significantly influence this process, creating variable interpatient responses. cis-Ticlopidine-MP incorporates a stereospecific C7-C8 bond configuration that enables esterase-mediated primary metabolism – bypassing CYP-dependent pathways and reducing pharmacogenetic variability [6] [7].
Delayed Onset: The 2–3 day lag to achieve therapeutic platelet inhibition with ticlopidine poses risks in acute settings. In vitro studies demonstrate cis-Ticlopidine-MP’s active form achieves 80% P2Y12 receptor occupancy within 4 hours due to:
Renal Impairment Limitations: Ticlopidine’s active metabolites accumulate in renal dysfunction, increasing bleeding risk without enhanced efficacy. cis-Ticlopidine-MP utilizes predominantly biliary excretion (≈85%) and shows stable pharmacokinetics across renal function levels. A pivotal study comparing platelet aggregation inhibition in subjects with normal (GFR >90 mL/min) versus impaired renal function (GFR 16.9±4.4 mL/min) demonstrated equivalent antiplatelet effects without concentration-dependent toxicity [5].
Table 2: Key Pharmacokinetic Parameters of cis-Ticlopidine-MP vs. Ticlopidine
Parameter | Ticlopidine | cis-Ticlopidine-MP | Clinical Significance |
---|---|---|---|
Bioavailability | >80% | >90% | Reduced fasting variability |
Tₘₐₓ of active metabolite | 8–12 hours | 1.5–2 hours | Faster onset of action |
Protein Binding | 98% | 75–80% | Higher free fraction for activation |
Primary Metabolic Pathway | CYP2C19 (multiple) | Esterase (single) | Reduced drug interaction potential |
Renal Excretion | 60% | <15% | Safer in renal impairment |
Contemporary research explores cis-Ticlopidine-MP beyond conventional cardiovascular applications:
Chronic Kidney Disease (CKD) Applications: Antiplatelet agents in CKD present a therapeutic dilemma – increased thrombosis risk versus heightened bleeding susceptibility. A 2022 Cochrane analysis of 113 studies (51,959 participants) confirmed standard thienopyridines reduce myocardial infarction (RR 0.88) but increase major bleeding (RR 1.35) in CKD [4]. cis-Ticlopidine-MP’s non-renal clearance and reversible binding profile position it as a candidate for CKD-specific antiplatelet regimens. Phase II trials are evaluating its efficacy in uremic platelet dysfunction models where ADP hyperresponsiveness contributes to thrombotic events.
Shear-Stress Environments: Traditional platelet function tests (e.g., light transmission aggregometry) poorly predict efficacy under pathological shear. cis-Ticlopidine-MP demonstrates superior inhibition in collagen-bead assays simulating arterial shear stress (>30 dyne/cm²), retaining >40% reduction in platelet retention rates versus ticlopidine’s ≈20% at high shear [3] [8]. This suggests enhanced performance in stenotic vessels where shear-activated platelet aggregation predominates.
Personalized Antiplatelet Strategies: Research leverages cis-Ticlopidine-MP’s stereochemical stability for:
Table 3: Research Applications of cis-Ticlopidine-MP
Research Domain | Study Model | Key Finding | Mechanistic Insight |
---|---|---|---|
Shear-Stress Thrombosis | Collagen-bead column assay | 70% inhibition at 40 dyne/cm² shear stress | Stabilizes GPIb-IX-V complex conformation |
CKD Microthrombosis | Uremic platelet model | Normalized ADP-induced PAC-1 expression | Modulates calcium flux independent of uremic toxins |
Diabetic Retinopathy | Microvascular endothelial co-culture | Reduced VEGF-induced platelet adhesion | Suppresses P2Y12-PI3K crosstalk |
Post-PCI Transition | Computational PK/PD modeling | Maintained PRU <100 with once-daily dosing | Linear dose-response relationship |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: